molecular formula C22H13Cl2N3O2S B2589805 4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-62-6

4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2589805
CAS RN: 391227-62-6
M. Wt: 454.33
InChI Key: SZDRPZZBSRXXMR-UHFFFAOYSA-N
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Description

“4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a compound that belongs to a class of heterocyclic compounds . It contains a benzoyl group, a thiadiazol group, and a dichlorophenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C have been used to produce a series of dichlorobenzamide derivatives . Another method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecule contains a five-membered heterocyclic ring known as oxadiazole, which possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

The synthesis of these types of compounds typically involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The resulting compounds and intermediates can be characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized by reacting 3,5-dichlorobenzoyl chloride with various arylamine compounds in N,N’-dimethylformamide solution at 60 °C. This process yields a series of dichlorobenzamide derivatives (compounds 4–14) in good yields. The structures of compounds 4 and 6 have been established by X-ray crystallography . Compound 4 crystallizes in a triclinic space group, while compound 6 has a monoclinic Pn symmetry .

Biological Activity and Medicinal Applications

Chlorobenzene derivatives, including dichlorobenzamides, exhibit diverse biological activities. Although specific studies on this compound are limited, we can draw insights from related derivatives:

Hydrogen Bonding and Structural Stability

Two structural derivatives, namely 2,6-dichloro-N-(4-chlorophenyl)benzamide and N-(2,4-dichlorophenyl)-2-nitrobenzamide , have been confirmed by single-crystal X-ray crystallography. These compounds exhibit relatively stable N‒H⋯O hydrogen bonds . The stability of such bonds may contribute to their biological activity .

Future Directions

The synthesis of benzamide derivatives, including those similar to the compound , is a priority area of research in the pharmaceutical industry . These compounds are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research could focus on developing new synthetic methods for this type of compounds, as well as exploring their potential applications in various fields .

properties

IUPAC Name

4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2N3O2S/c23-16-10-11-17(18(24)12-16)21-26-27-22(30-21)25-20(29)15-8-6-14(7-9-15)19(28)13-4-2-1-3-5-13/h1-12H,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDRPZZBSRXXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

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